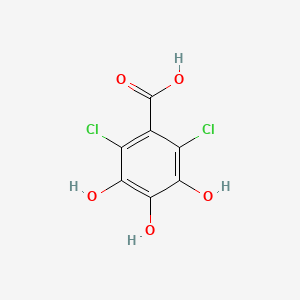
2,6-Dichloro-3,4,5-trihydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-3,4,5-trihydroxybenzoic acid is a chemical compound with the molecular formula C7H4Cl2O5. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and three hydroxyl groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3,4,5-trihydroxybenzoic acid typically involves the chlorination of gallic acid (3,4,5-trihydroxybenzoic acid). The process includes the following steps:
Chlorination: Gallic acid is treated with chlorine gas in the presence of a catalyst, such as ferric chloride, to introduce chlorine atoms at the 2 and 6 positions of the benzene ring.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Chlorination: Large-scale chlorination of gallic acid using chlorine gas and a suitable catalyst.
Separation and Purification: The crude product is separated and purified using industrial-scale techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3,4,5-trihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Amino or thiol-substituted benzoic acids.
Scientific Research Applications
Analytical Chemistry
Catalytic Spectrophotometric Determination of Vanadium
One of the notable applications of 2,6-Dichloro-3,4,5-trihydroxybenzoic acid is in the field of analytical chemistry. It has been utilized as a reagent in catalytic spectrophotometric methods for determining vanadium concentrations in natural and seawater samples. The method leverages the compound's ability to facilitate oxidative coupling reactions, enhancing the sensitivity and selectivity of vanadium detection.
Table 1: Summary of Analytical Applications
| Application | Methodology | Reference |
|---|---|---|
| Vanadium Detection | Catalytic spectrophotometry using oxidative coupling reactions | |
| Environmental Monitoring | Analysis of water samples for heavy metal contamination |
Pharmacological Applications
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, particularly hepatocellular carcinoma cells. The mechanism involves the activation of caspases and modulation of mitochondrial pathways.
Case Study: Apoptosis Induction in Cancer Cells
In vitro studies demonstrated that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability in hepatocellular carcinoma cells. The compound's selective toxicity towards cancer cells compared to normal cells highlights its potential as a therapeutic agent.
Table 2: Pharmacological Effects
| Effect | Cell Line | IC50 (µg/ml) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Induction of Apoptosis | HepG2 (HCC) | 80.9 ± 4.6 | Caspase activation | |
| Selective Cytotoxicity | SMMC-7721 | Varies | Mitochondrial pathway modulation |
Environmental Science
Water Quality Assessment
The compound is also relevant in environmental science for assessing water quality. Its use in detecting contaminants such as heavy metals supports efforts to monitor and improve water safety standards.
Table 3: Environmental Applications
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3,4,5-trihydroxybenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress in cells.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit enzyme activity.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Gallic Acid (3,4,5-Trihydroxybenzoic Acid): Lacks chlorine atoms but has similar hydroxyl group arrangement.
2,4,6-Trihydroxybenzoic Acid: Similar structure but different positions of hydroxyl groups.
2,6-Dichlorobenzoic Acid: Lacks hydroxyl groups but has similar chlorine atom arrangement.
Uniqueness: 2,6-Dichloro-3,4,5-trihydroxybenzoic acid is unique due to the combination of chlorine atoms and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H4Cl2O5 |
|---|---|
Molecular Weight |
239.01 g/mol |
IUPAC Name |
2,6-dichloro-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C7H4Cl2O5/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h10-12H,(H,13,14) |
InChI Key |
JLAFLQNKMRFQTF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)O)O)O)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















